molecular formula C13H11ClN2O5S B8529211 Benzoic acid,3-amino-5-(aminosulfonyl)-4-(3-chlorophenoxy)-

Benzoic acid,3-amino-5-(aminosulfonyl)-4-(3-chlorophenoxy)-

Cat. No. B8529211
M. Wt: 342.76 g/mol
InChI Key: DJNBAAXMMUEVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid,3-amino-5-(aminosulfonyl)-4-(3-chlorophenoxy)- is a useful research compound. Its molecular formula is C13H11ClN2O5S and its molecular weight is 342.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid,3-amino-5-(aminosulfonyl)-4-(3-chlorophenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid,3-amino-5-(aminosulfonyl)-4-(3-chlorophenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H11ClN2O5S

Molecular Weight

342.76 g/mol

IUPAC Name

3-amino-4-(3-chlorophenoxy)-5-sulfamoylbenzoic acid

InChI

InChI=1S/C13H11ClN2O5S/c14-8-2-1-3-9(6-8)21-12-10(15)4-7(13(17)18)5-11(12)22(16,19)20/h1-6H,15H2,(H,17,18)(H2,16,19,20)

InChI Key

DJNBAAXMMUEVBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ammonium chloride (1.2 g), metallic iron powder (11 g), concentrated hydrochloric acid (0.05 ml), and water (30 ml) was heated on a steam bath. 4-(m-Chlorophenoxy)-3-nitro-5-sulphamyl-benzoic acid (3 g) was added while stirring, and the heating was continued for 6 hours. Then 1N sodium hydroxide (50 ml) was added, and the reaction mixture was filtered. The filter cake was washed twice with 1N sodium hydroxide (50 ml each time). The combined filtrates were adjusted to a pH of 2.5 by the addition of 4N hydrochloric acid. After cooling, the precipitated 3-amino-4-(m-chlorophenoxy)-5-sulphamyl-benzoic acid was collected by suction, and recrystallized from aqueous ethanol. The melting point was 239°-240°C.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
4-(m-Chlorophenoxy)-3-nitro-5-sulphamyl-benzoic acid
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.